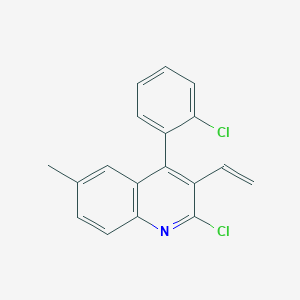
2-Chloro-4-(2-chlorophenyl)-3-ethenyl-6-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(2-chlorophenyl)-3-ethenyl-6-methylquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-chlorophenyl)-3-ethenyl-6-methylquinoline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-chlorophenyl)-3-ethenyl-6-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and chlorophenyl groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-Chloro-4-(2-chlorophenyl)-3-ethenyl-6-methylquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-chlorophenyl)-3-ethenyl-6-methylquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Molecular docking studies have shown that it can interact with various biological targets, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(2-chlorophenyl)-6-methylquinoline: Lacks the ethenyl group.
4-(2-Chlorophenyl)-3-ethenyl-6-methylquinoline: Lacks the chloro group at position 2.
2-Chloro-4-(2-chlorophenyl)-3-ethenylquinoline: Lacks the methyl group at position 6.
Uniqueness
2-Chloro-4-(2-chlorophenyl)-3-ethenyl-6-methylquinoline is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
62452-29-3 |
|---|---|
Molecular Formula |
C18H13Cl2N |
Molecular Weight |
314.2 g/mol |
IUPAC Name |
2-chloro-4-(2-chlorophenyl)-3-ethenyl-6-methylquinoline |
InChI |
InChI=1S/C18H13Cl2N/c1-3-12-17(13-6-4-5-7-15(13)19)14-10-11(2)8-9-16(14)21-18(12)20/h3-10H,1H2,2H3 |
InChI Key |
SEUCEDMMXZWRQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2C3=CC=CC=C3Cl)C=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-propylbenzamide]](/img/structure/B14523945.png)
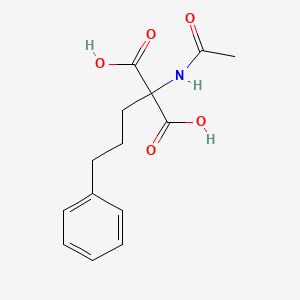
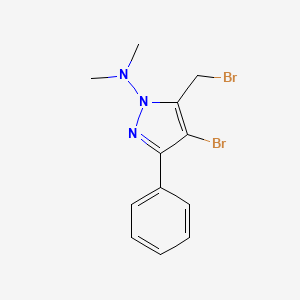
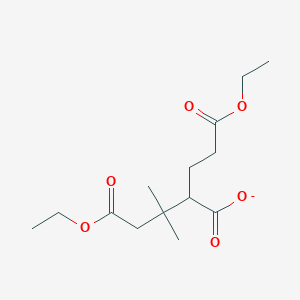
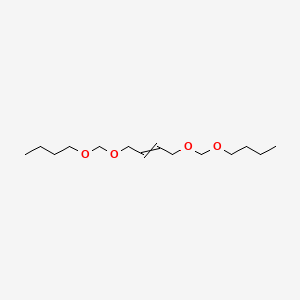
![Methyl 2-[5-(5-chloropentyl)thiophene-2-carbonyl]benzoate](/img/structure/B14523961.png)
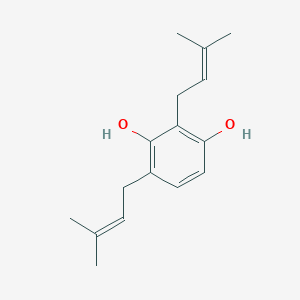
![1-Methoxy-2-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14523975.png)
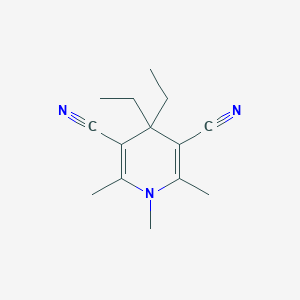
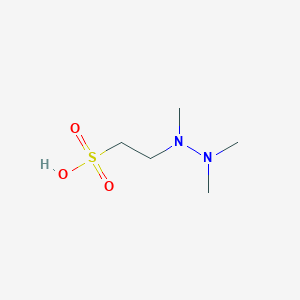
![Benzoic acid, 3-[[(1,2-dihydro-5-acenaphthylenyl)sulfonyl]amino]-](/img/structure/B14523982.png)
![4-Amino-N-[1-(4-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B14523985.png)
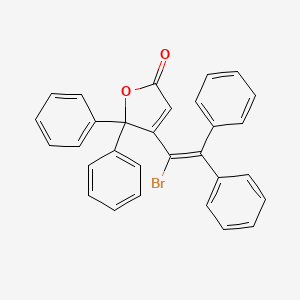
![3(2H)-Isothiazolethione, 5-[1-(1,3-dithiolan-2-ylidene)ethyl]-2-phenyl-](/img/structure/B14523998.png)
